molecular formula C17H18ClN3O3 B4327055 N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide

N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide

Cat. No.: B4327055
M. Wt: 347.8 g/mol
InChI Key: JXYDKIFTMXTFSC-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a benzyl group, a chloro group, an ethyl group, and a nitro group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the desired position on the ring.

    Benzylation: The attachment of a benzyl group to the nitrogen atom of the nicotinamide.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, ethyl iodide for alkylation, and benzyl chloride for benzylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce a variety of substituted nicotinamides.

Scientific Research Applications

N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and ethyl groups can influence the compound’s binding affinity to enzymes or receptors. The chloro group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-phenylpropanamide
  • N-benzyl-2-chloro-N-ethylacetamide
  • N-benzyl-4-chloro-2-pyridinecarboxamide

Uniqueness

N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide is unique due to the presence of both a nitro group and a nicotinamide core, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-chloro-N-ethyl-4,6-dimethyl-5-nitropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-4-20(10-13-8-6-5-7-9-13)17(22)14-11(2)15(21(23)24)12(3)19-16(14)18/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYDKIFTMXTFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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